
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is an organic compound that features a benzodioxole ring substituted with a nitro group and a phenylprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the benzodioxole ring can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)propanal: Contains a similar benzodioxole ring but with an aldehyde group instead of the phenylprop-2-en-1-one moiety.
(6-Nitro-2H-1,3-benzodioxol-5-yl)methyl formate: Features a formate ester group in place of the phenylprop-2-en-1-one moiety.
Uniqueness
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is unique due to its combination of a nitro-substituted benzodioxole ring and a phenylprop-2-en-1-one moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
34192-86-4 |
|---|---|
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
3-(6-nitro-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H11NO5/c18-14(11-4-2-1-3-5-11)7-6-12-8-15-16(22-10-21-15)9-13(12)17(19)20/h1-9H,10H2 |
Clave InChI |
VRSXBGRXFBVWBT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


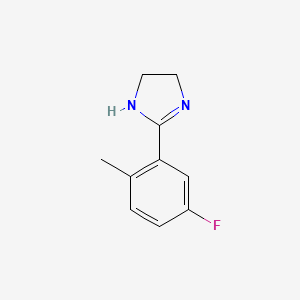
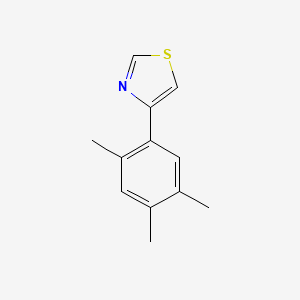
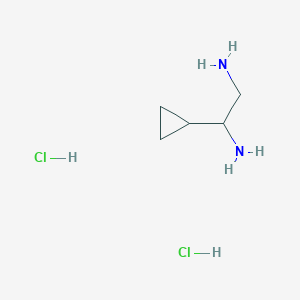
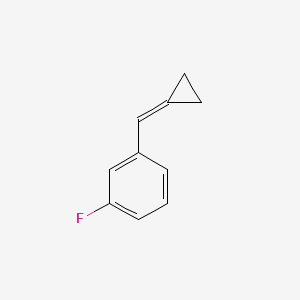

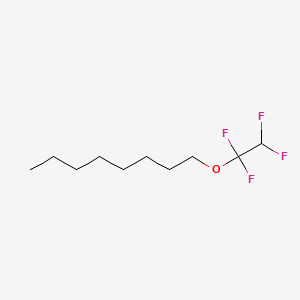
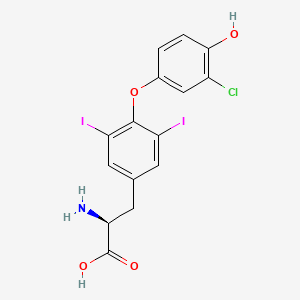
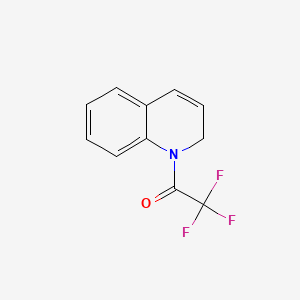
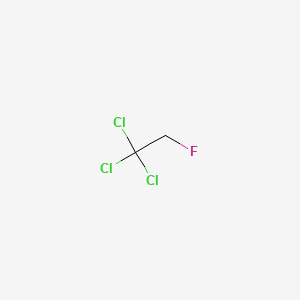
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
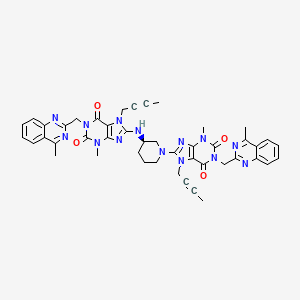
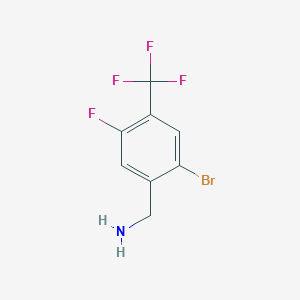
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
